

# An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-methyl-1H-pyrazole-3-carboxylic acid

**Cat. No.:** B1195300

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## Introduction

**1-methyl-1H-pyrazole-3-carboxylic acid** is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-hyperglycemic properties.<sup>[1]</sup> This compound, in particular, serves as a crucial building block and intermediate in the synthesis of more complex pharmacologically active molecules.<sup>[2]</sup> Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a precursor to inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism and a target in various diseases.

## IUPAC Name

The standardized IUPAC name for the compound is 1-methylpyrazole-3-carboxylic acid.<sup>[3][4]</sup>

## Physicochemical and Spectral Data

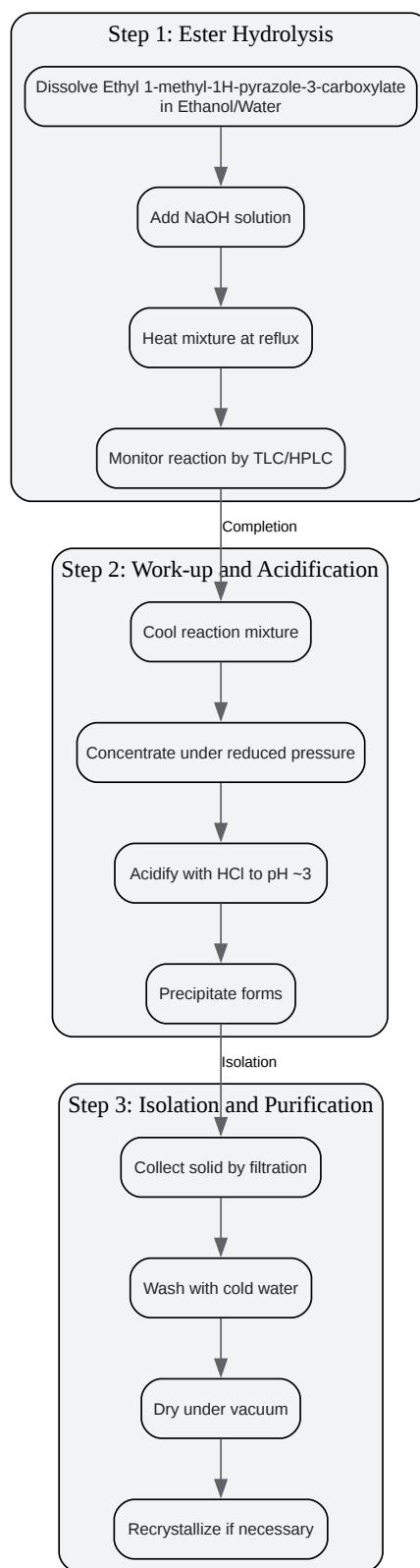
A summary of the key physicochemical properties for **1-methyl-1H-pyrazole-3-carboxylic acid** is provided below. This data is essential for its application in chemical synthesis and biological assays.

Property	Value	Reference
CAS Number	25016-20-0	[3][5]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	126.11 g/mol	[3][4]
Appearance	White powder or crystal	[5][6]
Melting Point	Not explicitly found, but related compounds have high thermal stability	[7]
pKa (Predicted)	4.05 ± 0.10	[8]
InChI Key	YBFIKNNFQIBIQZ-UHFFFAOYSA-N	[3][4]
SMILES	Cn1ccc(C(=O)O)n1	[6]
Purity	≥ 98% (min)	[6]
Storage	Room temperature, sealed in dry conditions, away from light	[6][8]

## Synthesis and Experimental Protocols

The synthesis of **1-methyl-1H-pyrazole-3-carboxylic acid** can be achieved through several routes. A common and reliable method involves the cyclization of a  $\beta$ -dicarbonyl equivalent with methylhydrazine, followed by hydrolysis of the resulting ester. Below is a representative experimental protocol.

## Experimental Workflow: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

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Caption: General workflow for the synthesis of **1-methyl-1H-pyrazole-3-carboxylic acid**.

## Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This procedure is adapted from general methods for the hydrolysis of pyrazole esters.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water.
- **Saponification:** To the stirred solution, add an aqueous solution of sodium hydroxide (2.5 equivalents).
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches approximately 3. A white precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold water to remove inorganic salts.
- **Drying and Purification:** Dry the collected solid under vacuum to yield the crude **1-methyl-1H-pyrazole-3-carboxylic acid**. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

## Biological Context: An Intermediate for SCD1 Inhibitors

**1-methyl-1H-pyrazole-3-carboxylic acid** is a key intermediate in the synthesis of inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1).<sup>[2]</sup> SCD1 is a critical enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids

(MUFA), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearate (18:0) and palmitate (16:0).[\[6\]](#)[\[9\]](#)[\[10\]](#)

The ratio of SFAs to MUFA is vital for cellular function, affecting membrane fluidity, signal transduction, and energy storage.[\[9\]](#) Dysregulation of SCD1 activity and an altered SFA/MUFA ratio are implicated in numerous pathologies, including cancer, metabolic syndrome, obesity, and liver steatosis.[\[6\]](#)[\[10\]](#)[\[11\]](#) In many cancer cells, SCD1 is overexpressed, providing the necessary MUFA for rapid proliferation and survival.[\[9\]](#)[\[12\]](#)

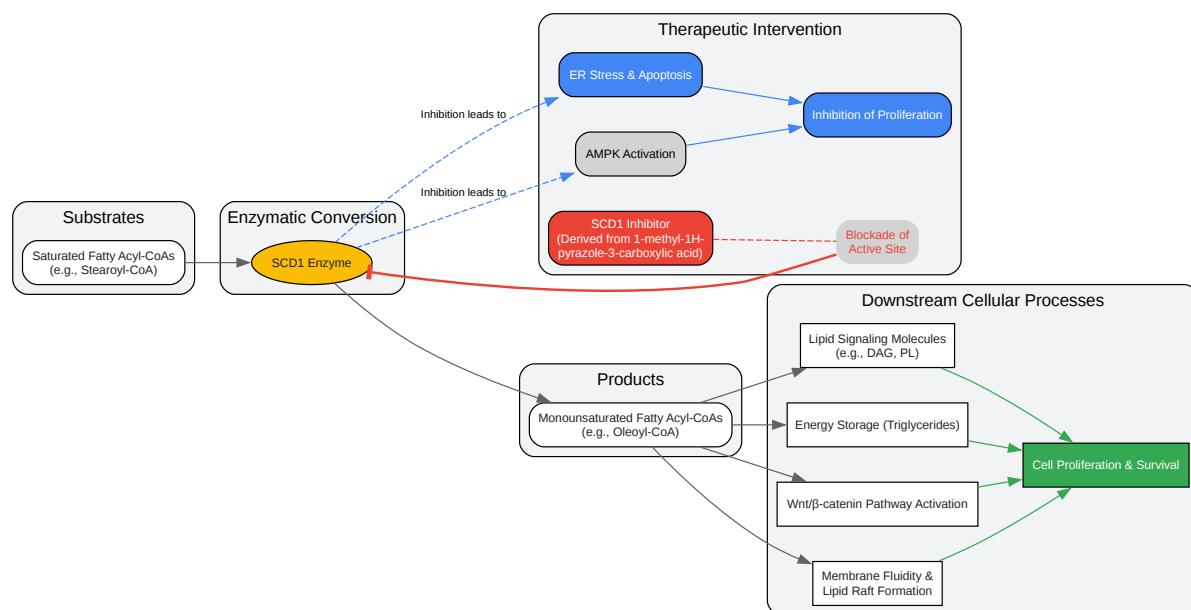
## Mechanism of Action of SCD1 Inhibition

Inhibiting SCD1 blocks the conversion of SFAs to MUFA. This leads to:

- Accumulation of SFAs: High levels of SFAs can be lipotoxic, inducing endoplasmic reticulum (ER) stress and apoptosis (programmed cell death).[\[11\]](#)
- Depletion of MUFA: A lack of MUFA alters cell membrane composition and disrupts critical signaling pathways that depend on these lipids.
- Activation of Stress Pathways: The shift in the SFA/MUFA ratio can activate stress-related signaling pathways like AMP-activated protein kinase (AMPK), which inhibits cell growth and proliferation.[\[11\]](#)

Derivatives of **1-methyl-1H-pyrazole-3-carboxylic acid** have been developed as potent and selective SCD1 inhibitors, representing a promising therapeutic strategy for targeting diseases driven by aberrant lipid metabolism.

## Signaling Pathway Diagram: SCD1 in Lipid Metabolism and Cancer



Caption: The SCD1 signaling pathway and the mechanism of its inhibition.

## Conclusion

**1-methyl-1H-pyrazole-3-carboxylic acid** is a compound of significant utility in medicinal chemistry and drug development. Its straightforward synthesis and versatile chemical nature

make it an ideal starting point for the creation of complex molecular architectures. Its role as a key intermediate for the development of SCD1 inhibitors highlights its importance in targeting diseases characterized by dysregulated lipid metabolism, particularly cancer. The continued exploration of this and related pyrazole scaffolds is likely to yield novel therapeutic agents for a range of challenging diseases. This guide provides foundational knowledge for researchers aiming to leverage the properties of this valuable chemical entity in their scientific pursuits.

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